Isotopic Purity and Specificity for Atypical Sphingolipid Quantification
1-deoxy-L-threo-sphinganine-d3 demonstrates a minimum isotopic purity of 95% . This high purity is essential for accurate quantification of the corresponding non-deuterated 1-deoxy-L-threo-sphinganine in biological samples. In contrast, alternative internal standards such as sphinganine-d7 or 1-deoxymethylsphinganine-d5, while deuterated, do not share the exact same chemical structure and thus cannot fully compensate for analyte-specific variations in extraction recovery and ionization efficiency [1].
| Evidence Dimension | Isotopic Purity (Chemical Purity) |
|---|---|
| Target Compound Data | ≥95% (isotopic purity, deuterium incorporation) |
| Comparator Or Baseline | Unlabeled 1-deoxy-L-threo-sphinganine: Typically >98% purity, but lacks isotopic label. Alternative deuterated sphingolipid standards (e.g., sphinganine-d7): ≥98% purity, but different chemical structure. |
| Quantified Difference | Target compound provides the exact mass shift (+3 Da) and chemical behavior of the analyte, unlike other deuterated standards. |
| Conditions | Vendor specification (Avanti Polar Lipids, Sigma-Aldrich) and general MS principles. |
Why This Matters
This ensures that the internal standard co-elutes and ionizes identically to the target analyte, minimizing quantitative bias from matrix effects and instrument variability.
- [1] Lange, M., et al. Evaluation of lipid quantification accuracy using HILIC and RPLC MS on the example of NIST SRM 1950 metabolites in human plasma. Analytical and Bioanalytical Chemistry, 412, 3573–3584 (2020). View Source
